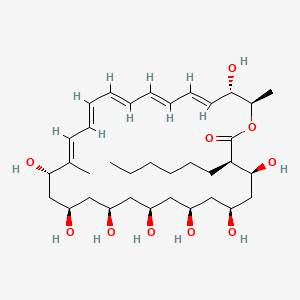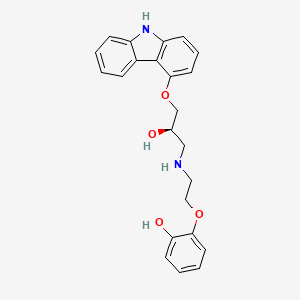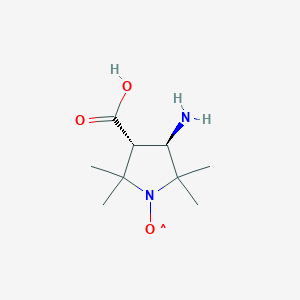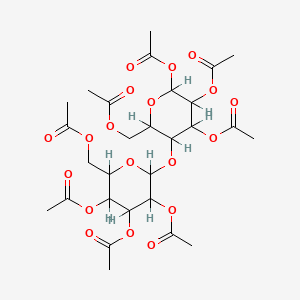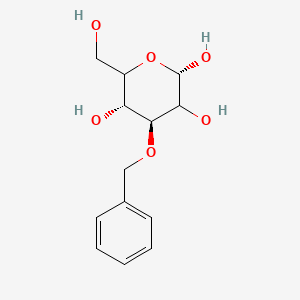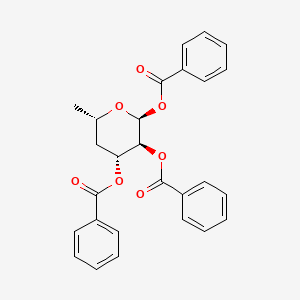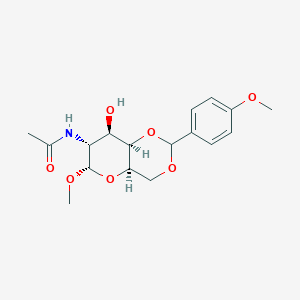
N-Acetyl-4,6-(P-methoxybenzylidene)-2-deoxy-1-O-methyl-A-D-galactosamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-acetyl-D-galactosamine and its derivatives play crucial roles in biochemical processes and have applications in the synthesis of complex molecules. The focus here is on understanding the synthesis, molecular structure, chemical reactions, physical properties, and chemical properties of a specific derivative: N-Acetyl-4,6-(P-methoxybenzylidene)-2-deoxy-1-O-methyl-A-D-galactosamine.
Synthesis Analysis
The synthesis of similar compounds involves multi-step processes that include protection and deprotection strategies, along with specific reaction conditions to achieve the desired derivatives. For instance, the multigram synthesis of related compounds involves several steps from simple starting materials, achieving overall yields that highlight the efficiency of the synthetic route (Burk et al., 2015).
Scientific Research Applications
Synthesis and Derivatives
- The compound is involved in the synthesis of various carbohydrate derivatives, including those that are key in understanding carbohydrate-protein interactions and the development of glycoconjugates. For example, derivatives of D-galactosamine, to which N-Acetyl-4,6-(P-methoxybenzylidene)-2-deoxy-1-O-methyl-A-D-galactosamine is closely related, have been synthesized for studies on lectin binding and glycoprotein mimics (Jeanloz & Stoffyn, 1954).
Biochemical Applications
- Carbohydrate derivatives similar to N-Acetyl-4,6-(P-methoxybenzylidene)-2-deoxy-1-O-methyl-A-D-galactosamine are used in biochemical studies, such as those exploring the interaction between carbohydrates and proteins like lectins. These studies help elucidate the roles of specific carbohydrate moieties in biological recognition processes, which is crucial for understanding cell-cell communication, microbial pathogenesis, and immune responses (Jordan, Bassett, & Redwood, 1977).
Methodological Development
- Research involving compounds like N-Acetyl-4,6-(P-methoxybenzylidene)-2-deoxy-1-O-methyl-A-D-galactosamine often leads to the development of new synthetic methodologies. These advancements enable the creation of complex carbohydrate structures that are difficult to obtain from natural sources, furthering the field of synthetic carbohydrate chemistry (Hill & Hough, 1968).
properties
IUPAC Name |
N-[(4aR,6S,7R,8R,8aR)-8-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO7/c1-9(19)18-13-14(20)15-12(24-17(13)22-3)8-23-16(25-15)10-4-6-11(21-2)7-5-10/h4-7,12-17,20H,8H2,1-3H3,(H,18,19)/t12-,13-,14-,15+,16?,17+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXAGUXLANKRHQ-DRNSISSVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=C(C=C3)OC)OC1OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]2[C@@H](COC(O2)C3=CC=C(C=C3)OC)O[C@@H]1OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4aR,6S,7R,8R,8aR)-8-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

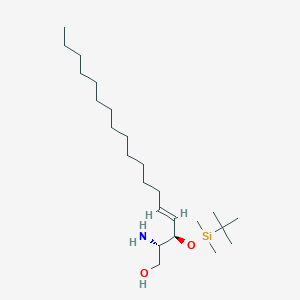
![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin, Hydrochloride](/img/no-structure.png)
![9-methoxy-4a,5,6,10b-tetrahydro-4H-benzo[h][1,4]benzoxazin-3-one](/img/structure/B1139782.png)
